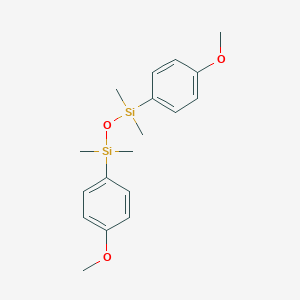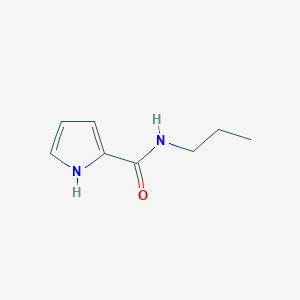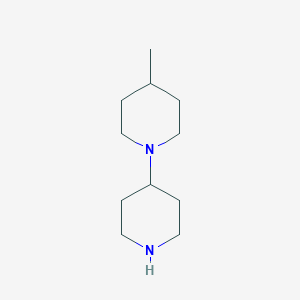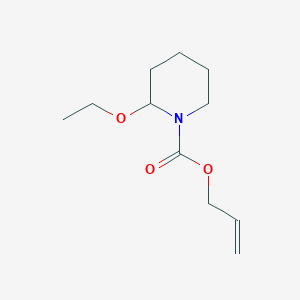
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate, also known as PEPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PEPC is a derivative of piperidine and has a unique chemical structure that makes it an interesting subject for study.
Mécanisme D'action
The mechanism of action of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. This leads to a decrease in inflammation and tumor growth, as well as an increase in cellular uptake of nutrients.
Biochemical and Physiological Effects:
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to increase the expression of certain genes involved in cellular metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a unique chemical structure that makes it an interesting subject for study. However, there are also some limitations to its use. Prop-2-enyl 2-ethoxypiperidine-1-carboxylate is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. It is also difficult to administer in vivo, which limits its use in animal studies.
Orientations Futures
There are several future directions for research on Prop-2-enyl 2-ethoxypiperidine-1-carboxylate. One area of interest is the development of more stable derivatives of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate that can be used in in vivo studies. Another area of interest is the study of the mechanism of action of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate and its potential use in the treatment of various diseases. Additionally, there is potential for the use of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate in the development of novel materials with unique properties. Overall, the study of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has the potential to lead to significant advances in various fields of research.
Méthodes De Synthèse
The synthesis of Prop-2-enyl 2-ethoxypiperidine-1-carboxylate involves the reaction of piperidine with ethyl acrylate in the presence of a catalyst. The resulting product is then treated with ethyl alcohol to yield Prop-2-enyl 2-ethoxypiperidine-1-carboxylate. This method has been optimized to produce high yields of pure Prop-2-enyl 2-ethoxypiperidine-1-carboxylate and is widely used in research laboratories.
Applications De Recherche Scientifique
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been used as a plant growth regulator and has shown potential in increasing crop yield. In material science, Prop-2-enyl 2-ethoxypiperidine-1-carboxylate has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
119910-10-0 |
|---|---|
Nom du produit |
Prop-2-enyl 2-ethoxypiperidine-1-carboxylate |
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
prop-2-enyl 2-ethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-3-9-15-11(13)12-8-6-5-7-10(12)14-4-2/h3,10H,1,4-9H2,2H3 |
Clé InChI |
NIYAJBOKVKCNGQ-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCN1C(=O)OCC=C |
SMILES canonique |
CCOC1CCCCN1C(=O)OCC=C |
Synonymes |
1-Piperidinecarboxylicacid,2-ethoxy-,2-propenylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



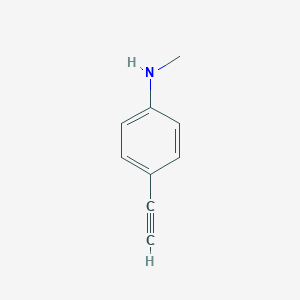
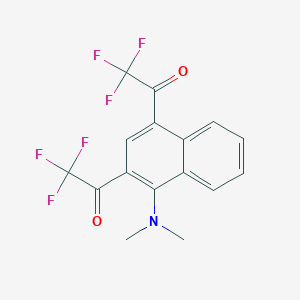
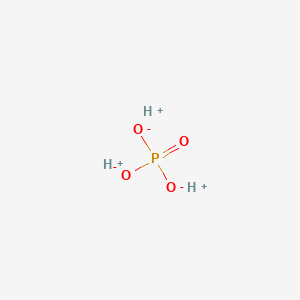
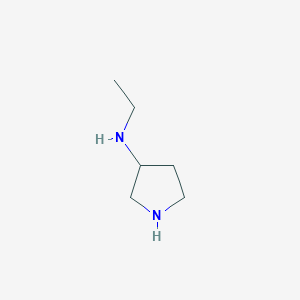
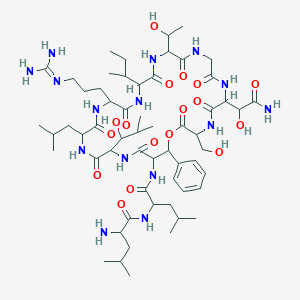

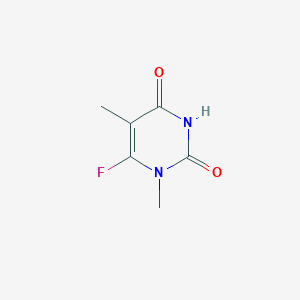
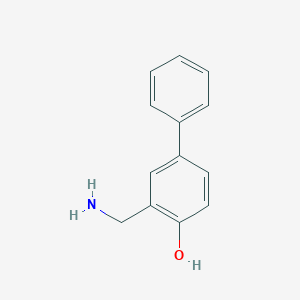
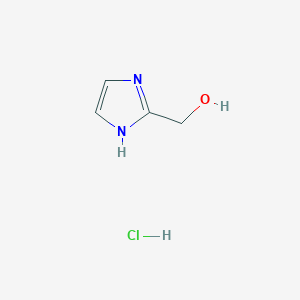
![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
